The molecular structure of epilancin 15X is characterized by its unique N-terminal lactate group and several posttranslational modifications that contribute to its stability and bioactivity. The structure features one lanthionine bridge and two intertwined methyllanthionine rings at its C-terminus.
Epilancin 15X undergoes several critical chemical reactions during its biosynthesis:
These reactions are essential for generating the active form of epilancin 15X that exhibits antimicrobial properties .
The mechanism of action for epilancin 15X involves binding to lipid II, a crucial component in bacterial cell wall synthesis. By inhibiting transglycosylation reactions necessary for peptidoglycan formation, epilancin disrupts cell wall integrity, leading to bacterial cell death.
Epilancin 15X exhibits distinct physical and chemical properties that contribute to its functionality:
Epilancin 15X has significant potential applications in various scientific fields:
The ongoing research into epilancin 15X highlights its promise as a novel therapeutic agent against antibiotic-resistant bacteria, showcasing the importance of lantibiotics in modern medicine .
Epilancin 15X was first isolated from the clinical strain Staphylococcus epidermidis 15X154, with structural characterization published in 2005. This lantibiotic demonstrated exceptional potency against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimal inhibitory concentrations (MICs) in the nanomolar range [1] [9]. Its structure features an unusual N-terminal lactate group, one lanthionine (Lan) bridge, and two intertwined methyllanthionine (MeLan) rings (Figure 1A). The biosynthetic gene cluster (elxA-elxO) was sequenced in 2011, revealing enzymes responsible for its unique post-translational modifications: ElxB (dehydratase), ElxC (cyclase), ElxP (protease), and ElxO (NADPH-dependent reductase that converts N-terminal pyruvate to lactate) [1]. This lactate group was shown to protect against bacterial aminopeptidases, enhancing stability [1].
Table 1: Epilancin Variants and Key Features
Variant | Producer Strain | Mass (Da) | Structural Features | Discovery Year |
---|---|---|---|---|
Epilancin 15X | S. epidermidis 15X154 | 3032 | N-terminal lactate, 1 Lan, 2 MeLan rings | 2005 |
Epilancin K7 | S. epidermidis K7 | 3032 | N-terminal lactate, 3 rings | 1995 |
Epilancin A37 | S. epidermidis A37 | ~3000* | Similar ring topology to 15X | 2024 |
*Exact mass not provided in sources
Epilancins belong to the type A(I) lantibiotics, characterized by elongated, amphipathic structures and a net positive charge [3] [9]. They are subclassified under the "nisin subtype" due to structural similarities in their C-terminal rings (Figure 1B). However, unlike nisin—which uses N-terminal A/B rings to bind lipid II—epilancins lack these rings entirely. Instead, they possess a linear N-terminal region capped with lactate and a conserved central cationic motif (e.g., Lys¹⁰, Lys¹³, Arg¹⁷ in epilancin 15X) [6] [8]. This structural distinction places them in the non-lipid II targeting lantibiotic group, alongside Pep5 and paenibacillins [8]. Functionally, they are bacteriocins with narrow-spectrum activity, primarily targeting other Gram-positive bacteria [4] [9].
Table 2: Epilancin vs. Nisin Structural and Functional Attributes
Attribute | Epilancin 15X | Nisin A |
---|---|---|
Ring Topology | 3 rings (1 Lan, 2 MeLan) | 5 rings (3 Lan, 2 MeLan) |
N-Terminus | Lactate group | Dehydroalanine (Dha) |
Lipid II Binding | No | Yes (via A/B rings) |
Primary Target | Intracellular membranes | Peptidoglycan synthesis + pores |
Spectrum | Narrow (e.g., corynebacteria) | Broad (Gram-positive pathogens) |
Staphylococcus epidermidis is a commensal bacterium dominant in the human skin and nasal microbiota. Epilancin production provides a competitive advantage against rival bacteria, particularly Corynebacterium spp., which occupy similar ecological niches [2] [5]. Bioinformatic analyses reveal that epilancin genes are widespread in staphylococcal genomes, underscoring their ecological relevance in microbial warfare [2] [7]. In vivo studies demonstrate that epilancin A37 production enables S. epidermidis to outcompete corynebacteria in mixed cultures within hours, altering microbiome composition [5] [7]. This antagonism is highly specific: epilancins show minimal activity against streptococci or lactobacilli, indicating co-evolutionary targeting of ecological competitors [2] [4]. The narrow activity spectrum suggests epilancins function as precision tools in microbiome shaping, unlike broad-spectrum antibiotics that disrupt diverse flora [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: